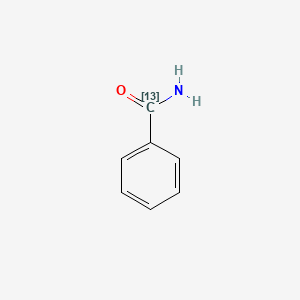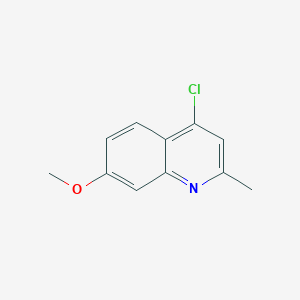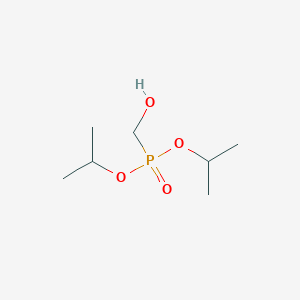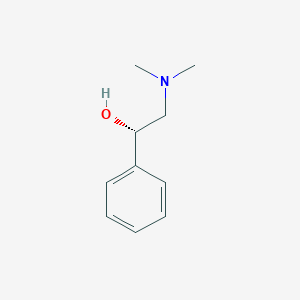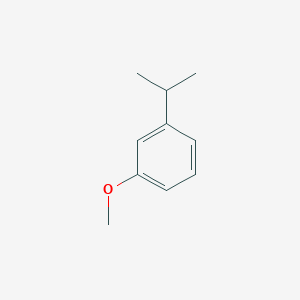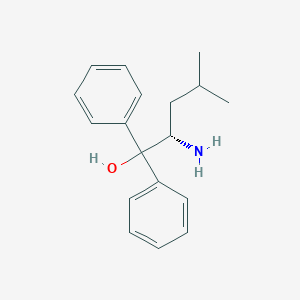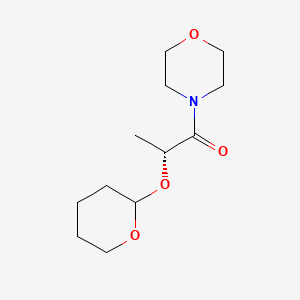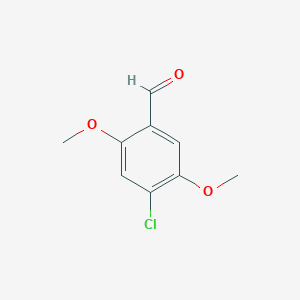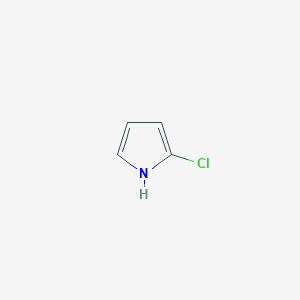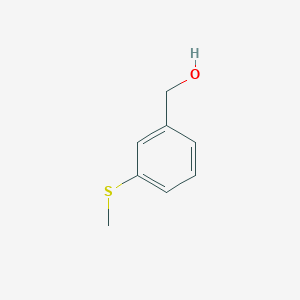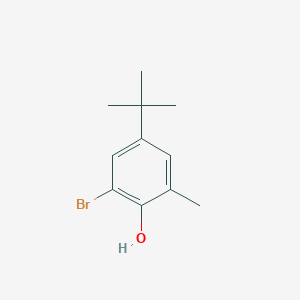![molecular formula C6H10ClNO B1600776 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride CAS No. 56239-25-9](/img/structure/B1600776.png)
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
Descripción general
Descripción
“2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride” is a chemical compound with the formula C6H10ClNO and a molecular weight of 147.60 . It is used for research purposes and is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of compounds similar to “2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride” has been a topic of interest in the field of organic chemistry . For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids, has been achieved through the enantioselective construction of an acyclic starting material . This starting material contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride” is represented by the formula C6H10ClNO . The structure includes a bicyclic scaffold, which is a common feature in many biologically active compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride is involved in various synthetic chemical reactions. For instance, it is prepared through the Diels-Alder reaction of 2-chloro-2-nitrosopropane with 1,3-cyclohexadiene. This preparation method and the structure of the compound are well-established through nuclear magnetic resonance (NMR), illustrating its use in complex chemical synthesis processes (Kesler, 1980).
Application in Nucleoside Synthesis
A significant application of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride is found in the synthesis of carbocyclic nucleosides. For example, one study demonstrates its role in the synthesis of isoxazoline-based carbocyclic nucleosides, which are key components in pharmaceutical research (Quadrelli, Mella, Carosso, Bovio, Caramella, 2007). Another study further explores its use in the linear construction of purine and pyrimidine nucleosides, highlighting its versatility in nucleoside chemistry (Quadrelli, Mella, Assanelli, Piccanello, 2008).
Role in Pharmaceutical Intermediates
The compound also serves as an intermediate in the synthesis of pharmaceuticals. For example, a study reports the hydrogenation of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to create N-protected cis-4-aminocyclohexanols, which are valuable intermediates in the production of active pharmaceutical ingredients (Szabó, Tamás, Faigl, Éles, Greiner, 2019).
Contribution to Organic Chemistry Research
In the broader context of organic chemistry, 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride is part of the study of complex reactions and structures. For instance, it has been involved in the investigation of nonbonded interactions and their influence on selectivities in cycloaddition reactions, providing insights into the behavior of organic compounds in chemical processes (Quadrelli, Romano, Caramella, 2010).
Antibacterial Applications
Research also points to its potential application in the synthesis of antibacterial compounds. One study discusses its role in the preparation of 3-chloromethyl oxacephem, a compound with significant antibacterial activity against various bacteria (Fu, 2017).
Direcciones Futuras
The future directions for research on “2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride” and similar compounds could involve further exploration of their synthesis and potential applications. For instance, the enantioselective construction of similar scaffolds has been a topic of interest due to their presence in many biologically active compounds .
Propiedades
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]oct-5-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h1,3,5-7H,2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPCXFIPDZVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505683 | |
| Record name | 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride | |
CAS RN |
56239-25-9 | |
| Record name | NSC236633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

